CB2 receptor antagonist 4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C33H46N4O2 |

|---|---|

分子量 |

530.7 g/mol |

IUPAC名 |

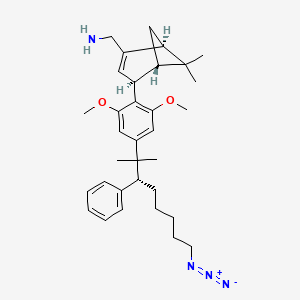

[(1S,4S,5S)-4-[4-[(3R)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |

InChI |

InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26+,27+,28-/m0/s1 |

InChIキー |

JPZUDQJWZQLWGR-HFLBTKGNSA-N |

異性体SMILES |

CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |

正規SMILES |

CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |

製品の起源 |

United States |

Foundational & Exploratory

Introduction to the CB2 Receptor and its Antagonists

An In-depth Technical Guide to the Mechanism of Action of Selective CB2 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CB2 receptor antagonist 4" does not correspond to a standardized or widely recognized scientific nomenclature. This guide therefore focuses on the mechanism of action of well-characterized, potent, and selective antagonists of the Cannabinoid Receptor 2 (CB2), using SR144528 and AM630 as primary examples. These compounds are instrumental tools in pharmacological research and represent the classical mechanisms of CB2 receptor antagonism and inverse agonism.

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, macrophages, and microglia.[1][2] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychotropic effects of cannabinoids, the CB2 receptor is a key modulator of immune responses and inflammation.[2][3] Agonist activation of the CB2 receptor typically leads to immunosuppressive effects, making it a target for inflammatory and neuropathic pain conditions.[3][4]

CB2 receptor antagonists are compounds that bind to the receptor but do not provoke the conformational change required for activation.[5] They act to block the binding and subsequent effects of endogenous cannabinoids (e.g., 2-arachidonoylglycerol) or exogenous agonists.[3] A significant number of compounds classified as CB2 antagonists also display inverse agonism . The CB2 receptor exhibits a degree of constitutive (spontaneous) activity even in the absence of an agonist. Inverse agonists bind to this active conformation and stabilize an inactive state, thereby reducing the receptor's basal signaling activity.[6][7][8] This guide will detail these mechanisms, focusing on the binding properties, signaling pathways, and functional effects of selective CB2 antagonists.

Core Mechanism of Action

The primary mechanism of action for CB2 antagonists is competitive binding at the orthosteric ligand-binding site.[3] This prevents agonist-mediated signaling. For inverse agonists, the mechanism extends to the suppression of the receptor's constitutive activity.

Binding Characteristics

Selective CB2 antagonists exhibit high affinity for the CB2 receptor and substantially lower affinity for the CB1 receptor, ensuring targeted pharmacological effects. Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay.

Table 1: Binding Affinity of Representative CB2 Receptor Antagonists

| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Reference(s) |

|---|---|---|---|---|

| SR144528 | Human CB2 | 0.6 | >650-fold | [6][9] |

| Human CB1 | 400 | [6] | ||

| AM630 | Human CB2 | 31.2 | ~160-fold | [10][11] |

| | Human CB1 | ~5000 (5 µM) | |[10][11] |

Modulation of Intracellular Signaling Pathways

The CB2 receptor canonically couples to the Gαi/o family of G proteins.[12] Agonist activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][13] CB2 antagonists block these agonist-induced events. As inverse agonists, they produce effects opposite to those of agonists on the basal signaling of the receptor.

-

Adenylyl Cyclase / cAMP Pathway: By inhibiting the constitutive activity of the CB2 receptor, inverse agonists like SR144528 and AM630 prevent the basal inhibition of adenylyl cyclase. This results in a measurable increase in intracellular cAMP levels.[7][9][14]

-

MAPK/ERK Pathway: The constitutive activity of the CB2 receptor can lead to basal phosphorylation of ERK. Inverse agonists suppress this activity.[8][15] Conversely, they block the robust ERK phosphorylation induced by agonists.[16]

-

β-Arrestin Recruitment: Like most GPCRs, agonist-stimulated CB2 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[17] This leads to receptor desensitization, internalization, and can initiate G protein-independent signaling. Antagonists block agonist-induced β-arrestin recruitment.[18][19]

Caption: CB2 receptor signaling pathways modulated by agonists and inverse agonists.

Functional Effects

The functional consequence of CB2 antagonism is the blockade of agonist-induced cellular responses. For inverse agonists, there is also a direct effect on basal activity. These effects are quantified using cell-based functional assays, which typically measure a downstream signaling event. The potency of an antagonist is often expressed as an IC₅₀ value (the concentration that inhibits 50% of the agonist response), while the potency of an inverse agonist is expressed as an EC₅₀ value (the concentration that produces 50% of its maximal effect).

Table 2: Functional Potency of Representative CB2 Receptor Antagonists/Inverse Agonists

| Compound | Assay | Measurement | Potency Value (nM) | Cell Line | Reference(s) |

|---|---|---|---|---|---|

| SR144528 | cAMP Accumulation | Inverse Agonism (EC₅₀) | 26 | CHO-hCB2 | [9] |

| Adenylyl Cyclase | Antagonism vs. CP 55,940 (IC₅₀) | ~10 | CHO-hCB2 | [16] | |

| MAPK Activation | Antagonism vs. CP 55,940 (IC₅₀) | 39 | CHO-hCB2 | [16] | |

| AM630 | cAMP Accumulation | Inverse Agonism (EC₅₀) | 230.4 | CHO-hCB2 | [10][14] |

| cAMP Accumulation | Antagonism vs. CP 55,940 (EC₅₀ for reversal) | 128.6 | CHO-hCB2 | [14] |

| | [³⁵S]GTPγS Binding | Inverse Agonism (EC₅₀) | 76.6 | CHO-hCB2 Membranes |[14] |

Key Experimental Protocols for Characterization

The characterization of a CB2 receptor antagonist requires a suite of binding and functional assays to determine its affinity, potency, and mechanism of action.

Radioligand Binding Assay (Competitive)

This assay measures the affinity (Kᵢ) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the CB2 receptor.[20][21]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[22]

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled antagonist (test compound).[16][22]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[22]

-

Separation: Receptor-bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with the bound radioligand.[22]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is subtracted, and the data are fitted to a one-site competition curve to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[22]

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate adenylyl cyclase activity by quantifying intracellular cAMP levels. It is used to determine both antagonist and inverse agonist properties.[7][23]

Methodology:

-

Cell Culture: Whole cells expressing the CB2 receptor (e.g., CHO-hCB2) are seeded in 96-well plates.

-

Pre-treatment: Cells are washed and incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition:

-

For Inverse Agonism: Cells are treated with varying concentrations of the test antagonist along with a stimulant of adenylyl cyclase like forskolin (B1673556).[9][10] The ability of the antagonist to enhance forskolin-stimulated cAMP levels above that of forskolin alone is measured.

-

For Antagonism: Cells are pre-incubated with varying concentrations of the test antagonist, followed by the addition of a fixed concentration of a CB2 agonist (e.g., CP 55,940). Forskolin is also added. The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.[14][16]

-

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.[9]

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, commonly based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.

-

Data Analysis: Dose-response curves are generated to calculate EC₅₀ (for inverse agonism) or IC₅₀ (for antagonism) values.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated CB2 receptor at the cell membrane, a key step in receptor desensitization and internalization.[18][24]

Methodology:

-

Assay System: A specialized cell line is used, often employing an enzyme complementation system (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET).[12][19] In these systems, the CB2 receptor and β-arrestin are tagged with two complementary components of a reporter enzyme or a donor/acceptor pair for BRET.

-

Cell Plating: The engineered cells are plated in 384- or 96-well plates.[19]

-

Compound Addition:

-

To test for antagonism: Cells are pre-incubated with the test antagonist, followed by stimulation with a CB2 agonist.[25]

-

-

Incubation: Plates are incubated for a period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate is added, and the resulting chemiluminescent or fluorescent signal is read on a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[12][19]

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced signal is quantified, and an IC₅₀ value is determined.

References

- 1. scbt.com [scbt.com]

- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CB2 antagonists and how do they work? [synapse.patsnap.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. cannakeys.com [cannakeys.com]

- 6. SR-144,528 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. druglibrary.net [druglibrary.net]

- 14. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38 MAPK is involved in CB2 receptor-induced apoptosis of human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. druglibrary.net [druglibrary.net]

- 17. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]

- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 20. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of a Potent CB2 Receptor Antagonist: A Technical Guide to AM10257

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AM10257, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed in the immune system, is a promising therapeutic target for a range of inflammatory, fibrotic, and neurodegenerative diseases, making the development of selective antagonists like AM10257 a key area of research. This document details the rational design, a representative synthetic route, key biological data, and detailed experimental protocols for the characterization of this compound.

Discovery of AM10257: A Journey of Rational Drug Design

The discovery of AM10257 is a prime example of successful lead optimization, originating from a well-known Cannabinoid Receptor 1 (CB1) antagonist, SR141716A (Rimonabant). The development process involved a systematic modification of the SR141716A scaffold to enhance affinity and selectivity for the CB2 receptor.

The key structural modifications involved altering the substituents on the diarylpyrazole core. A significant breakthrough was the substitution of the N-1 phenyl ring of SR141716A with an alkyl group, which was found to impart greater affinity for the CB2 receptor. Further optimization of this new template led to the development of AM10257. This rational design approach was guided by structure-activity relationship (SAR) studies and later elucidated by the crystal structure of AM10257 in complex with the human CB2 receptor.[1]

References

The Intricate Dance of Structure and Activity: A Deep Dive into the CB2 Receptor Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a spectrum of diseases, including inflammatory conditions, neuropathic pain, and neurodegenerative disorders. Unlike the CB1 receptor, the CB2 receptor is primarily expressed in the periphery, particularly in immune cells, making it an attractive target for therapeutic intervention without the psychoactive side effects associated with CB1 receptor modulation. Within the diverse landscape of CB2 receptor ligands, a class of tricyclic pyrazole (B372694) derivatives has demonstrated exceptional potency and selectivity. This technical guide focuses on the structure-activity relationship (SAR) of a prominent member of this class, 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide , often referred to as compound 4 , providing a comprehensive overview for researchers and drug development professionals.

Core Structure and Pharmacophore

The foundational scaffold of antagonist 4 is the 1,4-dihydroindeno[1,2-c]pyrazole core. This tricyclic system has proven to be highly conducive to potent and selective interaction with the CB2 receptor.[1] The key structural features contributing to the antagonistic activity of this series are:

-

The 1,4-dihydroindeno[1,2-c]pyrazole nucleus: This planar, rigid structure appears to be optimal for fitting into the CB2 receptor binding pocket.[1]

-

The 1-(2,4-dichlorophenyl) substituent: This group is crucial for high-affinity binding. The dichloro substitution pattern is a common feature in many high-affinity cannabinoid receptor ligands.

-

The N-piperidin-1-yl-carboxamide at the 3-position: Modifications at this position significantly impact both affinity and functional activity. The piperidinyl moiety has been identified as a key contributor to the high CB2 selectivity of compound 4.[2]

-

The 6-methyl group on the indene (B144670) ring: Substitutions on the indene ring influence the overall pharmacological profile of the compounds.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the lead compound 4 have provided valuable insights into the SAR of this tricyclic pyrazole series. The following tables summarize the quantitative data from various studies, highlighting the impact of structural changes on CB1 and CB2 receptor binding affinity and functional activity.

| Compound | R | R' | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| 4 (IAhX/Gp-1a) | CH3 | N-piperidin-1-yl | >10000 | 0.037 | >9811 |

| IAaX | Cl | N-piperidin-1-yl | 363 | 0.41 | 885 |

| 2a | CH3 | N-cyclohexyl | >1000 | 7.6 | >131 |

| 6 | H | N-aminopiperidine | 1863 | 69 | 27 |

| 10 | H | N-fenchyl | >10000 | 6 | >1667 |

| 14 | H | N-bornyl | >10000 | 38 | >263 |

| 15 | H | N-(adamantan-1-yl) | 8928 | 4 | 2232 |

Table 1: Influence of Substituents on the Indene Ring and Carboxamide Moiety on CB1 and CB2 Receptor Binding Affinity. Data compiled from multiple sources.[1][2][3]

| Compound | Functional Assay | Activity | IC50/EC50 (nM) |

| 4 (IAhX/Gp-1a) | ERK 1/2 Phosphorylation | Agonist | ~10 (Max effect) |

| 6 | GTPγS Binding | Antagonist/Inverse Agonist | 294 |

| 10 | GTPγS Binding | Antagonist/Inverse Agonist | 80 |

| 14 | GTPγS Binding | Antagonist/Inverse Agonist | 27 |

| 15 | GTPγS Binding | Antagonist/Inverse Agonist | 51 |

Table 2: Functional Activity of Tricyclic Pyrazole Derivatives. Data compiled from multiple sources.[1][3]

The SAR data reveals several key trends:

-

High CB2 Selectivity: The 1,4-dihydroindeno[1,2-c]pyrazole scaffold consistently yields compounds with a strong preference for the CB2 receptor.[1] Compound 4 , with its 6-methyl group and N-piperidin-1-yl carboxamide, exhibits outstanding selectivity.[1]

-

Impact of the Carboxamide Substituent: Replacing the piperidine (B6355638) ring with other cyclic amines or bulky alkyl groups generally maintains high CB2 affinity, although the selectivity can be modulated. For instance, adamantyl and fenchyl substitutions (compounds 15 and 10) result in highly potent and selective ligands.[3]

-

Functional Dichotomy: Interestingly, while compound 4 and its analogues have been reported to act as agonists in ERK1/2 phosphorylation assays, they behave as antagonists or inverse agonists in GTPγS binding assays.[1][3] This functional selectivity, where a ligand can differentially activate downstream signaling pathways, is a critical consideration in drug development.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the CB1 and CB2 receptors.

Materials:

-

HEK293 cells stably transfected with human CB1 or CB2 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [3H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific binding control: WIN-55,212-2 (10 µM).

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of the test compound, and [3H]-CP-55,940 (typically at a concentration close to its Kd).

-

Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB2 receptor.

Materials:

-

Membranes from cells expressing the CB2 receptor.

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EGTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[35S]-GTPγS (a non-hydrolyzable GTP analog).

-

Non-specific binding control: unlabeled GTPγS.

-

Test compounds at various concentrations.

-

Agonist for stimulation (e.g., WIN-55,212-2) for antagonist mode.

-

Glass fiber filters and liquid scintillation counter.

Procedure:

-

Membrane Pre-incubation: Pre-incubate the cell membranes with GDP in assay buffer to ensure all G-proteins are in the inactive, GDP-bound state.

-

Assay Setup: In a 96-well plate, add the pre-incubated membranes, the test compound (for inverse agonist/agonist mode) or the test compound followed by a fixed concentration of an agonist (for antagonist mode), and [35S]-GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay protocol.

-

Quantification: Quantify the amount of bound [35S]-GTPγS using a liquid scintillation counter.

-

Data Analysis: For antagonists/inverse agonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the basal or agonist-stimulated [35S]-GTPγS binding.

ERK1/2 Phosphorylation Assay

This assay assesses the effect of compounds on the mitogen-activated protein kinase (MAPK) signaling pathway downstream of CB2 receptor activation.

Materials:

-

HL-60 cells (human promyelocytic leukemia cell line) or other cells endogenously or recombinantly expressing the CB2 receptor.

-

Cell culture medium.

-

Test compounds at various concentrations.

-

CB2 receptor antagonist (e.g., SR144528) for confirming specificity.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Western blotting or ELISA equipment.

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells to the desired density. Treat the cells with the test compound for a specific time (e.g., 10-30 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection reagent.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

-

Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of p-ERK1/2 to total ERK1/2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by CB2 receptor antagonists and a typical experimental workflow for their characterization.

Caption: CB2 Receptor Inverse Agonist Signaling Pathway.

References

- 1. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclic pyrazoles. 4. Synthesis and biological evaluation of analogues of the robust and selective CB2 cannabinoid ligand 1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic pyrazoles. Part 8. Synthesis, biological evaluation and modelling of tricyclic pyrazole carboxamides as potential CB2 receptor ligands with antagonist/inverse agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of a CB2 Receptor Antagonist: A Technical Guide

This guide provides an in-depth overview of the pharmacological profiling of SR144528, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to CB2 Receptor Antagonism

The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the immune system and is implicated in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. Antagonists of the CB2 receptor are valuable pharmacological tools for elucidating its function and hold therapeutic potential. This guide focuses on the pharmacological characterization of SR144528, a well-studied and selective CB2 receptor antagonist.[1][2]

Quantitative Pharmacological Data

The pharmacological profile of SR144528 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity, functional potency, and selectivity.

Table 1: In Vitro Binding Affinity and Selectivity of SR144528 [1][3][4]

| Parameter | Receptor | Species | Tissue/Cell Line | Value |

| Ki | CB2 | Human | Cloned hCB2 Receptor | 0.6 nM |

| Rat | Spleen | 0.6 nM | ||

| Ki | CB1 | Human | Cloned hCB1 Receptor | 400 nM |

| Rat | Brain | 400 nM | ||

| Selectivity | CB1/CB2 | - | - | >700-fold |

Table 2: In Vitro Functional Antagonism of SR144528 [1][3]

| Assay | Agonist | Cell Line | Parameter | Value |

| Adenylyl Cyclase Inhibition | CP 55,940 | CHO-hCB2 | EC50 | 10 nM |

| MAPK Activation | CP 55,940 | CHO-hCB2 | IC50 | 39 nM |

| B-Cell Activation | CP 55,940 | Human Tonsillar B-Cells | IC50 | 20 nM |

Table 3: In Vivo Activity of SR144528 [1][3]

| Assay | Species | Administration | Parameter | Value |

| ex vivo [3H]-CP 55,940 Binding | Mouse | Oral | ED50 (Spleen) | 0.35 mg/kg |

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: CB2 Receptor Signaling Pathways.

Caption: Experimental Workflow for CB2 Antagonist Profiling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the antagonist for the CB2 receptor.

-

Materials:

-

Membranes from CHO cells stably expressing the human CB2 receptor (CHO-hCB2) or from rat spleen.

-

[3H]-CP 55,940 (radioligand).

-

SR144528 (test compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/ml BSA, pH 7.4).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate cell membranes (20-40 µg protein) with various concentrations of SR144528 and a fixed concentration of [3H]-CP 55,940 (e.g., 0.5 nM) in binding buffer.[3]

-

Incubate for 90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).[5]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of the antagonist to block the agonist-induced inhibition of adenylyl cyclase.

-

Materials:

-

Procedure:

-

Seed CHO-hCB2 cells in a 96- or 384-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of SR144528 for 15-30 minutes.[9]

-

Stimulate the cells with a fixed concentration of CP 55,940 (e.g., EC80) in the presence of forskolin (e.g., 3 µM) for 20-30 minutes at 37°C.[3][9]

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Analyze the data to determine the EC50 value of SR144528 in antagonizing the effect of the agonist.[1]

-

β-Arrestin Recruitment Assay

This assay assesses the antagonist's ability to block agonist-induced recruitment of β-arrestin to the CB2 receptor.

-

Materials:

-

Procedure:

-

Plate the engineered cells in a 384-well plate.[12]

-

Pre-incubate the cells with various concentrations of SR144528.

-

Add a fixed concentration of CP 55,940 (e.g., EC80) to the wells.

-

Incubate for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

-

Add the detection reagents according to the assay kit protocol.

-

Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Analyze the data to determine the IC50 of SR144528 for inhibiting agonist-induced β-arrestin recruitment.

-

Conclusion

The pharmacological profiling of SR144528 demonstrates its high affinity, selectivity, and potent antagonist activity at the CB2 receptor. The data presented, along with the detailed experimental protocols, provide a comprehensive guide for researchers investigating the endocannabinoid system and developing novel CB2 receptor-targeted therapeutics. The provided diagrams offer a clear visual aid for understanding the complex signaling pathways and experimental procedures involved in the characterization of such compounds.

References

- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SR-144,528 - Wikipedia [en.wikipedia.org]

- 3. druglibrary.net [druglibrary.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

CB2 receptor antagonist 4 binding affinity and kinetics

An In-depth Technical Guide on the Core Binding Affinity and Kinetics of Cannabinoid Receptor 2 (CB2) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CB2 receptor antagonist 4" does not correspond to a standardized nomenclature in the scientific literature. This guide provides a comprehensive overview of the binding affinity and kinetics of well-characterized CB2 receptor antagonists as representative examples.

Introduction

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in peripheral tissues, particularly on immune cells such as B-cells, T-cells, monocytes, and macrophages.[1][2] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor's location makes it an attractive therapeutic target for modulating immune responses and inflammation without inducing psychotropic side effects.[2][3] CB2 receptor antagonists are molecules that bind to the receptor but prevent it from being activated.[2] Some may also exhibit inverse agonism, reducing the receptor's basal activity.[2][4] These compounds are valuable research tools and hold therapeutic potential for various conditions, including inflammatory diseases and neurodegenerative disorders.[2][5]

This technical guide provides an in-depth look at the binding affinity and kinetics of key CB2 receptor antagonists, details the experimental protocols used to measure these parameters, and illustrates the associated signaling pathways.

Quantitative Data on Binding Affinity and Functional Activity

The binding affinity of an antagonist for the CB2 receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The pKi and pIC50 are the negative logarithms of these values, respectively, and are often used for easier comparison.

| Compound | Receptor | Assay Type | Ki (nM) | pKi | IC50 (nM) | pIC50 | Reference |

| SR144528 | Human CB2 | Radioligand Binding ([3H]CP 55,940) | 0.6 | 9.22 | - | - | [6][7] |

| Human CB1 | Radioligand Binding ([3H]CP 55,940) | 33.0 | 7.48 | - | - | [6] | |

| AM630 | Human CB2 | Radioligand Binding ([3H]-CP55,940) | 31.2 | 7.51 | - | - | [8] |

| Human CB1 | Radioligand Binding ([3H]-CP55,940) | 5146.8 (calculated) | 5.29 (calculated) | - | - | [8] | |

| Compound 8 | Human CB2 | Radioligand Binding | - | 6.66 | - | - | [9] |

| Human CB2 | cAMP Functional Assay | - | - | - | 6.93 | [9] | |

| Compound 18 | Human CB2 | cAMP Functional Assay | - | - | 59.6 | 7.22 | [10] |

| JWH 015 | Human CB2 | Radioligand Binding | 13.8 - 54 | 7.26 - 7.86 | - | - | [11][12] |

| Human CB1 | Radioligand Binding | 164 - 380 | 6.42 - 6.79 | - | - | [11][12] |

Binding Kinetics

Binding kinetics describe the rate at which an antagonist associates with (kon) and dissociates from (koff) the CB2 receptor. These parameters are crucial as they determine the duration of action of a drug. While extensive kinetic data for specific CB2 antagonists is not as commonly published as affinity data, the principles of their determination are well-established for GPCRs.[13]

| Parameter | Description | Method of Determination |

| kon (Association Rate Constant) | The rate at which the antagonist binds to the receptor. Units: M⁻¹s⁻¹. | Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[14][15] |

| koff (Dissociation Rate Constant) | The rate at which the antagonist-receptor complex dissociates. Units: s⁻¹. | Surface Plasmon Resonance (SPR), Radioligand Dissociation Assay, TR-FRET.[13][14] |

| Residence Time (1/koff) | The average time an antagonist stays bound to the receptor. | Calculated from the dissociation rate constant. |

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This is a widely used method to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Protocol Overview:

-

Membrane Preparation:

-

Cells stably expressing the human CB2 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptor.

-

The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined.[16]

-

-

Competition Binding Assay:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP 55,940).[3][6]

-

Increasing concentrations of the unlabeled antagonist (the "competitor") are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.[16]

-

-

Separation of Bound and Free Radioligand:

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.

-

A sigmoidal curve is fitted to the data to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand and a receptor, providing kinetic information (kon and koff).[17][18][19]

Protocol Overview:

-

Chip Preparation:

-

Binding Measurement:

-

A baseline is established by flowing a running buffer over the sensor surface.[17]

-

The antagonist (analyte) is injected at various concentrations and flows over the receptor-coated surface.

-

Binding of the antagonist to the receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[17] This is the association phase .

-

-

Dissociation Measurement:

-

The flow is switched back to the running buffer, and the dissociation of the antagonist from the receptor is monitored as the SPR signal returns to baseline.[17] This is the dissociation phase .

-

-

Regeneration:

-

A regeneration solution is injected to remove any remaining bound antagonist, preparing the surface for the next cycle.[17]

-

-

Data Analysis:

-

The association and dissociation curves are fitted to kinetic models to determine the kon and koff rates.

-

The equilibrium dissociation constant (KD) can be calculated as koff/kon.

-

Caption: General workflow for an SPR experiment.

CB2 Receptor Signaling Pathways

CB2 receptors are primarily coupled to Gi/o proteins.[1][21] Antagonists block the activation of these pathways by agonists.

-

Canonical Gαi/o Pathway: Agonist binding to the CB2 receptor activates the associated Gi/o protein. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][21] This reduction in cAMP can affect the activity of protein kinase A (PKA) and the transcription factor CREB.[1] CB2 antagonists prevent this cascade.

-

MAPK/ERK Pathway: The Gβγ subunits released upon Gi/o activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway.[1][21] This pathway is involved in regulating cellular processes like cell migration.[1]

-

Other Potential Pathways: Some studies suggest CB2 receptors may also couple to Gαs proteins, leading to an increase in cAMP in certain cell types, or influence other pathways like PI3K/Akt, though this may be cell-type dependent.[1][22]

Caption: Simplified CB2 receptor signaling pathways.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 3. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cannakeys.com [cannakeys.com]

- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 21. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Crystal Structure of the Cannabinoid Receptor 2 in Complex with Antagonist AM10257: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the human Cannabinoid Receptor 2 (CB2) in complex with the potent and selective antagonist, AM10257. The elucidation of this structure offers a significant leap forward in understanding the molecular mechanisms of CB2 receptor function and provides a robust framework for the rational design of novel therapeutics targeting the endocannabinoid system for a range of conditions, including inflammatory, fibrotic, and neurodegenerative diseases.

Introduction

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system.[1][2] Its modulation holds therapeutic promise without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1][2] The crystal structure of the human CB2 receptor in complex with the antagonist AM10257, resolved at 2.8 Å, reveals key insights into its architecture and ligand recognition.[1][2][3] This guide will detail the structural features, quantitative binding data, experimental methodologies, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the CB2-AM10257 complex and related ligands.

Table 1: Crystallographic Data for the CB2-AM10257 Complex

| Parameter | Value | Reference |

| Resolution | 2.8 Å | [1][2][3] |

| PDB ID | 5ZTY | [3] |

| Space Group | P 21 21 21 | Li et al., 2019 |

| Unit Cell Dimensions (a, b, c) | 60.2 Å, 102.5 Å, 172.8 Å | Li et al., 2019 |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | Li et al., 2019 |

Table 2: Binding Affinities of Selected Ligands for Cannabinoid Receptors

| Ligand | Receptor | Ki (nM) | Reference |

| AM10257 | CB2 | 0.53 ± 0.29 | [1] |

| AM10257 | CB1 | >10,000 | [1] |

| SR144528 | CB2 | 0.60 ± 0.13 | [4] |

| SR141716A | CB1 | 1.98 ± 0.13 | [4] |

| CP55,940 | CB2 | - | [1] |

| WIN-55,212-2 | CB2 | - | [5] |

| JWH-015 | CB2 | 13.8 ± 4.6 | [6] |

| AM630 | CB2 | - | [5] |

Table 3: Functional Activity of AM10257 at the CB2 Receptor

| Assay | Parameter | Value | Reference |

| Forskolin-Stimulated Adenylyl Cyclase | logKB | -8.30 ± 0.05 | [1] |

| β-arrestin2 Recruitment | EC50 (nM) | 0.53 ± 0.29 | [1] |

| β-arrestin2 Recruitment | Emax (fold) | 0.70 ± 0.05 | [1] |

Structural Insights

The crystal structure of the CB2-AM10257 complex reveals a canonical seven-transmembrane (7TM) bundle architecture.[5][7] AM10257 binds in a distinctly different pose compared to antagonists of the CB1 receptor, highlighting a key structural basis for subtype selectivity.[1][2] The binding pocket for AM10257 is located within the transmembrane helices II, III, and VII.[7] The interaction is stabilized by a combination of hydrophobic and aromatic interactions.[7]

Interestingly, the extracellular portion of the antagonist-bound CB2 receptor shares a high degree of conformational similarity with the agonist-bound CB1 receptor.[1][2] This unexpected finding led to the discovery that AM10257 exhibits an opposing functional profile, acting as an antagonist at CB2 while showing agonistic activity at CB1.[1][2]

Experimental Protocols

Protein Expression and Purification

The human CB2 receptor construct used for crystallization was engineered for enhanced stability. This involved truncating the flexible N- and C-termini and replacing a portion of the third intracellular loop with T4 Lysozyme (T4L).[7][8] The modified CB2-T4L fusion protein was expressed using a baculovirus expression system in Sf9 insect cells.[9]

Crystallization

Crystals of the CB2-T4L in complex with AM10257 were grown using the lipidic cubic phase (LCP) method.[8][10] This technique involves reconstituting the purified receptor-ligand complex into a lipidic mesophase, which serves as a scaffold for crystal nucleation and growth.

Radioligand Binding Assay

Radioligand binding assays were performed to determine the binding affinity of AM10257 and other compounds for the CB2 receptor.[1] These assays typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., [3H]CP55,940) and a range of concentrations of the unlabeled competitor ligand.

Functional Assays

Forskolin-Stimulated Adenylyl Cyclase Assay: This assay was used to assess the antagonist/inverse agonist activity of AM10257.[1] CB2 receptor activation by an agonist typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] The ability of AM10257 to block the agonist-induced inhibition of cAMP production was measured.

β-arrestin2 Recruitment Assay: This assay measures the recruitment of β-arrestin2 to the receptor upon ligand binding, another hallmark of GPCR activation.[1]

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[11][13] The receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway.[11][13]

References

- 1. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of the Human Cannabinoid Receptor CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Protocol for crystal structure determination of the antagonist-bound human cannabinoid receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for crystal structure determination of the antagonist-bound human cannabinoid receptor CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 12. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of CB2 Receptor Antagonist 4

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Cannabinoid Receptor 2 (CB2) antagonist, herein referred to as "Compound 4". This document is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting the CB2 receptor. The CB2 receptor, primarily expressed in the immune system, is a promising therapeutic target for a variety of conditions, including inflammatory diseases, pain, and certain cancers.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data for Compound 4, a selective CB2 receptor antagonist. The data is compiled from various standard in vitro assays used to characterize cannabinoid receptor ligands.

Table 1: Radioligand Binding Affinity of Compound 4 at Human CB1 and CB2 Receptors

| Receptor | Radioligand | Compound 4 Ki (nM) | Compound 4 pKi | Reference Compound | Reference Ki (nM) |

| Human CB2 | [3H]-CP55,940 | 1.17 | 8.93 | SR144528 | 0.6 - 1.8 |

| Human CB1 | [3H]-CP55,940 | >10,000 | <5.0 | SR141716A | 1.98 |

Ki represents the inhibition constant, a measure of binding affinity. pKi is the negative logarithm of the Ki value. Data is representative of typical findings for a selective CB2 antagonist.

Table 2: Functional Antagonistic Activity of Compound 4 in cAMP and [35S]GTPγS Assays

| Assay Type | Cell Line | Agonist | Compound 4 IC50 (nM) | Compound 4 pIC50 |

| cAMP Functional Assay | CHO-hCB2 | CP55,940 (10 nM) | 12.2 | 7.91 |

| [35S]GTPγS Binding Assay | HEK-mCB2 | CP55,940 (1 µM) | 25.1 | 7.60 |

IC50 represents the half-maximal inhibitory concentration, indicating the potency of an antagonist. pIC50 is the negative logarithm of the IC50 value. CHO-hCB2 refers to Chinese Hamster Ovary cells stably transfected with the human CB2 receptor. HEK-mCB2 refers to Human Embryonic Kidney 293 cells stably transfected with the mouse CB2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Radioligand Binding Assays

This assay determines the binding affinity of a test compound to the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

CHO or HEK293 cells stably expressing the human CB2 receptor are cultured to confluency.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes.

-

The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

-

Binding Assay Protocol:

-

Membrane preparations are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-CP55,940) and varying concentrations of the test compound (Compound 4).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent CB2 ligand (e.g., WIN55,212-2).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of CB2 receptor activation.[6]

-

Cell Culture:

-

CHO cells stably expressing the human CB2 receptor are used.

-

-

Assay Protocol:

-

Cells are pre-incubated with the test antagonist (Compound 4) at various concentrations.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.

-

A CB2 receptor agonist (e.g., CP55,940) is added to inhibit the forskolin-stimulated cAMP production.

-

The incubation is stopped, and the cells are lysed.

-

The intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or LANCE).[7]

-

-

Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured.

-

The IC50 value is determined from the concentration-response curve of the antagonist.

-

3. [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB2 receptor. Antagonists block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Membrane Preparation:

-

Membranes are prepared from cells expressing the CB2 receptor, as described for the radioligand binding assay.

-

-

Assay Protocol:

-

Membranes are incubated in an assay buffer containing GDP, the test antagonist (Compound 4) at various concentrations, and a CB2 receptor agonist (e.g., CP55,940).

-

[35S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

The IC50 value is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

-

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro characterization of a CB2 receptor antagonist.

Caption: CB2 receptor signaling pathway and antagonist action.

Caption: Workflow for a radioligand binding assay.

Caption: Logical flow of a functional antagonist assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 6. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing cannabinoid CB2 receptor ligands using DiscoveRx PathHunter beta-arrestin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

CB2 receptor antagonist 4 selectivity for CB2 over CB1

An In-depth Technical Guide to the Selectivity of Cannabinoid Receptor 2 (CB2) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity of antagonists for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1). Given that a specific compound designated "CB2 receptor antagonist 4" is not universally defined in scientific literature, this whitepaper will focus on well-characterized, highly selective CB2 antagonists, such as SR 144528 and AM630 , as exemplary models. These compounds serve as benchmarks in the field for achieving and evaluating CB2 selectivity.

Executive Summary

The development of selective CB2 receptor antagonists is a significant area of interest in drug discovery. The CB2 receptor is primarily expressed in the immune system and peripheral tissues, whereas the CB1 receptor is abundant in the central nervous system and is associated with the psychoactive effects of cannabinoids.[1] Selective CB2 antagonists are valuable tools for investigating the physiological roles of the endocannabinoid system in immunity, inflammation, and pain, without the central nervous system side effects mediated by CB1.[2][3] This guide details the quantitative measures of selectivity for key antagonists and the precise experimental protocols used to determine them.

Quantitative Selectivity Data

The selectivity of an antagonist is typically expressed as a ratio of its binding affinity (Ki) for the CB1 receptor to its affinity for the CB2 receptor (Ki CB1 / Ki CB2). A higher ratio indicates greater selectivity for CB2. The following tables summarize the binding affinities and functional potencies for exemplary CB2 selective antagonists.

Table 1: Binding Affinity (Ki) and Selectivity of CB2 Receptor Antagonists

| Compound | Receptor | Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) | Source(s) |

| SR 144528 | Human CB1 | 400 | ~667-fold | [4][5][6] |

| Human CB2 | 0.6 | [4][5][6][7][8] | ||

| AM630 | Human CB1 | 5000 | ~160-fold | [9][10] |

| Human CB2 | 31.2 | [9][10][11][12] | ||

| JTE-907 | Human CB2 | 35.9 | High (CB1 data not specified) | [13][14][15] |

Table 2: Functional Activity of CB2 Receptor Antagonists

| Compound | Assay | Receptor | Potency (EC50 / IC50 in nM) | Activity Type | Source(s) |

| SR 144528 | Adenylyl Cyclase | Human CB1 | >10,000 (no effect) | Antagonist | [4][5][6] |

| Human CB2 | 10 | Antagonist | [4][5][6] | ||

| MAPK | Human CB1 | >1,000 | Antagonist | [4][5][6] | |

| Human CB2 | 39 | Antagonist | [4][5][6] | ||

| AM630 | Adenylyl Cyclase | Human CB1 | - | Weak Partial Agonist | [10][12] |

| Human CB2 | 230.4 | Inverse Agonist | [9][10] | ||

| [³⁵S]-GTPγS Binding | Human CB2 | 76.6 | Inverse Agonist | [12] |

Key Signaling Pathways

CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[16][17] Antagonists block agonists from activating these pathways, while inverse agonists can inhibit the receptor's basal activity.

Figure 1. Simplified CB2 receptor signaling pathway.

Experimental Protocols

Determining the selectivity of a compound requires a combination of binding and functional assays.

Radioligand Competitive Binding Assay

This assay quantifies the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Methodology

-

Membrane Preparation:

-

Cell lines (e.g., CHO, HEK-293) stably transfected to express high levels of either human CB1 or human CB2 receptors are cultured.[12]

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[18] Alternatively, tissue homogenates rich in the native receptors (e.g., rat brain for CB1, rat spleen for CB2) can be used.[4][5]

-

-

Binding Reaction:

-

Membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[19]

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-CP 55,940) is added to all reaction tubes.[4][6][12]

-

Increasing concentrations of the unlabeled test antagonist (e.g., SR 144528) are added to compete for binding with the radioligand.

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at 30°C).[19][20]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[18][21]

-

Unbound radioligand passes through the filter.

-

Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[18]

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.[19]

-

-

Data Analysis:

-

Total Binding: Radioactivity bound in the absence of any competitor.

-

Non-specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of a non-labeled, high-affinity ligand to block all specific receptor sites.[18][22]

-

Specific Binding: Total Binding - NSB.

-

The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a radioligand binding assay.

Forskolin-Stimulated cAMP Functional Assay

This assay determines the functional effect of a compound by measuring its impact on adenylyl cyclase activity.

Methodology

-

Cell Culture:

-

Assay Protocol:

-

Cells are pre-incubated with various concentrations of the test antagonist (e.g., SR 144528).

-

A CB receptor agonist (e.g., CP 55,940) is added to inhibit adenylyl cyclase.

-

Forskolin (B1673556), a direct activator of adenylyl cyclase, is added to all wells to stimulate cAMP production.[4][5]

-

The incubation is carried out for a defined period (e.g., 30 minutes at 37°C).

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a commercially available kit, often based on principles like TR-FRET or ELISA.

-

-

Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is measured.

-

An EC₅₀ value is calculated, representing the concentration of the antagonist that restores 50% of the inhibited cAMP production.

-

For inverse agonists like AM630, the assay is run without an agonist to measure the compound's ability to increase basal cAMP levels above those seen with forskolin alone.[12]

-

[³⁵S]-GTPγS Binding Functional Assay

This assay directly measures G-protein activation following receptor stimulation.

Methodology

-

Membrane and Reagent Preparation:

-

Membranes from cells expressing CB1 or CB2 are prepared as in the binding assay.

-

An assay buffer containing GDP (to ensure G-proteins are in an inactive state), MgCl₂, and EDTA is prepared.[16]

-

-

Assay Protocol:

-

Membranes are pre-incubated with the test compound (agonist, antagonist, or inverse agonist).[16]

-

For antagonist mode, a fixed concentration of a CB agonist is added.

-

The reaction is initiated by adding [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP.[12]

-

The mixture is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]-GTPγS to the Gα subunit.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration, similar to the binding assay, to separate protein-bound [³⁵S]-GTPγS from free [³⁵S]-GTPγS.

-

Radioactivity on the filters is quantified by scintillation counting.

-

-

Data Analysis:

-

Agonist activity: Measured as a stimulation of [³⁵S]-GTPγS binding over basal levels.

-

Antagonist activity: Measured as the inhibition of agonist-stimulated [³⁵S]-GTPγS binding.

-

Inverse agonist activity: Measured as a reduction in [³⁵S]-GTPγS binding below basal levels.[12]

-

Conclusion

The characterization of a CB2 receptor antagonist's selectivity is a multi-faceted process that relies on precise, quantitative in vitro assays. Radioligand binding assays are the gold standard for determining affinity (Ki), while functional assays such as cAMP and [³⁵S]-GTPγS binding are essential for confirming the compound's pharmacological action (antagonism vs. inverse agonism) and functional potency (EC₅₀/IC₅₀). Compounds like SR 144528, with its ~700-fold binding selectivity and corresponding functional selectivity, exemplify the successful development of tools that allow for the specific interrogation of the CB2 receptor system.[4][7] This detailed guide provides the foundational methodologies required for the rigorous evaluation of novel CB2 receptor antagonists in a drug discovery and development setting.

References

- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Identification of Novel Antagonists Targeting Cannabinoid Receptor 2 Using a Multi-Step Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. druglibrary.net [druglibrary.net]

- 6. researchgate.net [researchgate.net]

- 7. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 8. cannakeys.com [cannakeys.com]

- 9. apexbt.com [apexbt.com]

- 10. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. JTE 907 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 15. researchgate.net [researchgate.net]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digital.csic.es [digital.csic.es]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of CB2 Receptor Antagonists in Neuroinflammation: A Technical Guide

Disclaimer: The initial request specified information on "CB2 receptor antagonist 4." Following a comprehensive literature search, no widely recognized or extensively studied CB2 receptor antagonist with this specific designation for neuroinflammation was identified. Therefore, this guide provides a broader overview of the therapeutic potential of CB2 receptor antagonists in neuroinflammation, focusing on well-characterized and representative compounds from the scientific literature.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and neurological disorders. The cannabinoid type 2 (CB2) receptor, primarily expressed on immune cells, has emerged as a promising therapeutic target for modulating neuroinflammatory processes. While much research has focused on the anti-inflammatory effects of CB2 receptor agonists, the role of CB2 receptor antagonists is also a subject of investigation, offering a potential avenue for fine-tuning the immune response in the central nervous system (CNS). This technical guide provides an in-depth overview of the therapeutic potential of CB2 receptor antagonists in neuroinflammation, detailing quantitative data, experimental protocols, and key signaling pathways.

Data Presentation: Quantitative Analysis of CB2 Receptor Antagonists

The following tables summarize key quantitative data for two of the most well-characterized CB2 receptor antagonists, SR144528 and AM630, providing a basis for their use in experimental models of neuroinflammation.

| Compound | Receptor Target | Binding Affinity (Ki) | Species | Reference |

| SR144528 | CB2 | 0.6 nM | Human (cloned) | [1] |

| CB1 | 400 nM | Human (cloned) | [1] | |

| CB2 | 0.6 nM | Rat (spleen) | [1] | |

| AM630 | CB2 | 31.2 nM | Human (cloned) | [2] |

| CB1 | 5 µM | Human (cloned) | [2] |

Table 1: Binding Affinities of Select CB2 Receptor Antagonists.

| Compound | Assay | EC50/IC50 | Cell Line | Effect | Reference |

| SR144528 | Forskolin-stimulated adenylyl cyclase activity | EC50 = 10 nM | CHO-hCB2 | Antagonism of CP 55,940 effect | [1] |

| CP 55,940-induced MAP kinase activity | IC50 = 39 nM | CHO-hCB2 | Selective blockade | [1] | |

| AM630 | Forskolin-stimulated cyclic AMP production | EC50 = 230.4 nM | CB2-transfected cells | Inverse agonism | [2] |

Table 2: Functional Activity of Select CB2 Receptor Antagonists.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the investigation of CB2 receptor antagonists in neuroinflammation.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol outlines the induction of an inflammatory response in a microglial cell line to assess the effects of CB2 receptor antagonists.

1. Cell Culture and Seeding:

- Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Seed BV-2 cells into 96-well plates at a density of 2 x 10^5 cells/ml and allow them to adhere overnight.

2. Compound Treatment:

- Pre-treat the cells with the desired concentrations of the CB2 receptor antagonist (e.g., SR144528 or AM630) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.

3. Inflammatory Stimulation:

- Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 0.5-1 µg/ml to the wells.

4. Incubation and Analysis:

- Incubate the cells for 24 hours.

- Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- Cell viability can be assessed using an MTT assay.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination.

1. Animals:

- Use female C57BL/6 mice, 8-12 weeks of age.

- Acclimatize the mice for at least one week before the start of the experiment. All animal procedures must be approved by the relevant institutional animal care and use committee.

2. EAE Induction:

- On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

- Administer 200 ng of pertussis toxin (PTX) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

3. CB2 Receptor Antagonist Treatment:

- Administer the CB2 receptor antagonist (e.g., SR144528) or vehicle control daily via an appropriate route (e.g., i.p. or oral gavage), starting from a predetermined day post-immunization (prophylactic or therapeutic regimen).

4. Clinical Scoring and Tissue Collection:

- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

- At the end of the experiment (e.g., day 21-28), euthanize the mice and collect brain and spinal cord tissues for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and molecular analysis (e.g., qPCR for cytokine expression).

Signaling Pathways and Visualizations

CB2 receptor antagonists can modulate key signaling pathways involved in the neuroinflammatory cascade. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: CB2 Receptor Antagonist Modulation of the NF-κB Signaling Pathway.

References

Investigating the Immunomodulatory Potential of CB2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor, is a critical component of the endocannabinoid system and is primarily expressed on immune cells. This localization has made it an attractive target for therapeutic intervention in a variety of inflammatory and autoimmune disorders. While CB2 receptor agonists have been widely studied for their immunosuppressive effects, the role of CB2 receptor antagonists is more complex and context-dependent. This guide explores the immunomodulatory functions of CB2 receptor antagonists, using the well-characterized antagonist/inverse agonist AM630 as a representative example. We will delve into its effects on immune cell function, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of the representative CB2 antagonist, AM630, on various immunological parameters. These effects can vary based on the specific cell type, stimulus, and experimental conditions.

Table 1: Effect of AM630 on Cytokine Production by Lipopolysaccharide (LPS)-Stimulated Macrophages

| Cytokine | Concentration of AM630 | Fold Change vs. LPS Alone | Reference |

| TNF-α | 1 µM | ↑ 1.5-fold | |

| IL-6 | 1 µM | ↑ 1.8-fold | |

| IL-1β | 1 µM | ↑ 1.3-fold | |

| IL-10 | 1 µM | ↓ 0.6-fold |